Tropane, hydrochloride

Description

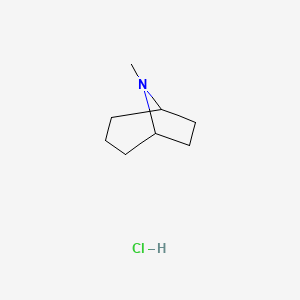

Overview of Tropane (B1204802) Alkaloids: Core Structural Features and Bicyclic System

Tropane alkaloids are a class of secondary metabolites characterized by the presence of a tropane ring in their chemical structure. wikipedia.org This defining feature is a bicyclic [3.2.1] octane (B31449) skeleton, which is formed by the fusion of a pyrrolidine (B122466) and a piperidine (B6355638) ring. numberanalytics.com These two rings share a common nitrogen atom and two carbon atoms, creating a distinctive 8-azabicyclo[3.2.1]octane core. bris.ac.ukrsc.org The biosynthesis of this ring system originates from the amino acids ornithine or arginine. nih.gov

The tropane nucleus can be substituted at various positions, and the stereochemistry of these substitutions plays a crucial role in determining the biological activity of the resulting alkaloid. numberanalytics.com For instance, the orientation of the substituent at the C-3 position significantly influences the pharmacological properties. numberanalytics.com This structural complexity and the potential for diverse functionalization have made tropane alkaloids a fascinating subject for chemists and pharmacologists.

Historical Trajectory of Tropane Alkaloid Research in Chemistry and Pharmacology

The history of tropane alkaloids is intertwined with their use in traditional medicine and rituals for over 4,000 years. ontosight.ai The isolation and structural elucidation of these compounds began in the 19th century with several key discoveries. In 1831, K. Mein was the first to isolate atropine (B194438). bris.ac.uk This was followed by P. L. Geiger's isolation of hyoscyamine (B1674123) in 1833 and Friedrich Gaedcke's isolation of cocaine in 1855. bris.ac.uk

A significant milestone in understanding their chemistry came when K. Kraut and W. Lossen discovered that these alkaloids could be broken down into two components: a tropine (B42219) base and tropic acid. bris.ac.uk The structures of the tropane alkaloids and cocaine were later established by Richard Martin Willstätter, whose synthesis of tropine in 1903 was a landmark achievement in organic chemistry. bris.ac.uk Another pivotal moment was Robert Robinson's biomimetic synthesis of the tropane ring system in 1917. bris.ac.uk These foundational discoveries paved the way for extensive research into the synthesis and pharmacological activity of tropane alkaloids and their derivatives. nih.gov

Importance of the Tropane Scaffold in Scientific Inquiry and Pre-clinical Discovery

The tropane scaffold is of immense importance in medicinal chemistry and preclinical drug discovery due to the wide range of biological activities exhibited by its derivatives. ontosight.ai Tropane alkaloids can act as anticholinergics or stimulants, among other pharmacological effects. wikipedia.org For example, scopolamine (B1681570) and hyoscyamine are well-known for their anticholinergic properties, while cocaine is recognized for its stimulant and anesthetic effects. numberanalytics.comnih.gov

The versatility of the tropane ring system allows for the synthesis of a vast number of derivatives with modified properties. nih.gov Researchers have developed various synthetic routes to create tropane analogues, enabling the exploration of structure-activity relationships. acs.orgescholarship.org This has led to the development of numerous active pharmaceutical ingredients (APIs) containing the tropane moiety, which are used as mydriatics, antiemetics, antispasmodics, and anesthetics. bris.ac.uk The continued investigation of tropane alkaloids and their synthetic derivatives holds significant promise for the discovery of new therapeutic agents. ontosight.ai

Structure

3D Structure of Parent

Properties

CAS No. |

23555-06-8 |

|---|---|

Molecular Formula |

C8H16ClN |

Molecular Weight |

161.67 g/mol |

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c1-9-7-3-2-4-8(9)6-5-7;/h7-8H,2-6H2,1H3;1H |

InChI Key |

PTEBDBUMFCLAAP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCCC1CC2.Cl |

Origin of Product |

United States |

Structural Elucidation and Chemical Characteristics of Tropane, Hydrochloride

Fundamental Tropane (B1204802) Ring System and its Structural Variants

The tropane skeleton is the common structural feature of all tropane alkaloids. nih.govbris.ac.uk These alkaloids are naturally occurring esters formed from the combination of an alcohol base (a tropanol) and an organic acid. nih.gov The two main groups of tropane alkaloids are tropinone (B130398) derivatives, such as hyoscyamine (B1674123) and scopolamine (B1681570), and ecgonone derivatives, like cocaine. nih.gov

While all tropane alkaloids share this core bicyclic structure, they exhibit significant diversity in their chemical and biological properties due to variations in substituents. nih.gov For instance, hyoscyamine and scopolamine are esters of tropan-3α-ol (and its 6,7-epoxide) with tropic acid. researchgate.net Cocaine, on the other hand, is the methyl ester of benzoylecgonine. nih.gov

The biosynthesis of the tropane ring begins with the amino acids ornithine or arginine, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation, a common precursor for all tropane alkaloids. nih.gov

Stereochemical Considerations and Conformational Analysis

The three-dimensional structure of the tropane ring and the orientation of its substituents are crucial to its chemical and pharmacological properties.

Chair and Boat Conformational States of the Tropane Ring

The piperidine (B6355638) ring within the tropane structure predominantly adopts a chair conformation. eurjchem.comrsc.org In this conformation, the N-methyl group is typically found in an equatorial position. rsc.org However, the presence of certain substituents can lead to significant ring deformation. rsc.org

While the chair conformation is generally more stable, some tropane derivatives can exist in a boat or a flattened boat conformation. rsc.orgnih.govnih.gov For example, studies have shown that hydrochloride derivatives of certain tropanes exist in boat conformations in methanol (B129727) solutions but can equilibrate to a mixture including the chair conformation in less polar media. rsc.org The transition between chair and boat conformers can be influenced by factors such as intramolecular bonding. rsc.org

Stereoisomerism and Enantiomeric Forms (e.g., Hyoscyamine isomers)

Many tropane alkaloids possess chiral centers, leading to the existence of stereoisomers. mdpi.com A key example is hyoscyamine, which is the levorotatory (S)-isomer of atropine (B194438). nih.govnist.govwikipedia.org Atropine itself is a racemic mixture of (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine. nih.govwur.nl The (S)-(-)-isomer of hyoscyamine is significantly more potent than its (R)-(+)-counterpart. nih.gov However, the (S)-isomer is unstable and readily racemizes to the more stable atropine. nih.gov

The asymmetric carbon in the tropic acid portion of hyoscyamine and scopolamine is responsible for the formation of these stereoisomers. researchgate.net The separation of these optical isomers is important as different stereoisomers can have distinct physiological effects. nih.gov

Positional Isomers and Substituent Orientations

Positional isomers in tropane alkaloids arise from the different positions of substituents on the tropane ring. youtube.com The numbering of the tropane skeleton follows IUPAC recommendations, which can be either clockwise or anticlockwise depending on the position of substituents to ensure the lowest possible numbering for the substituted carbons. mdpi.com

Most monosubstituted tropane alkaloids are derivatives of tropine (B42219) (3-hydroxytropane) esterified at the C-3 position. mdpi.com The orientation of substituents is described as either α (axial) or β (equatorial). For instance, in convolvine, the veratroyloxy group at the C-3 position has an α-axial orientation. eurjchem.com Similarly, tropine is 3α-tropanol, while its stereoisomer, pseudotropine, is 3β-tropanol. nih.gov The orientation of these substituents significantly impacts the molecule's properties.

Nature of the Hydrochloride Salt Formation and its Implications for Study

Tropane alkaloids, being amines, can form salts with acids. The hydrochloride salt is a common form used for many tropane alkaloids, including cocaine and various synthetic derivatives. eurjchem.comwikipedia.org The formation of the hydrochloride salt involves the protonation of the nitrogen atom in the tropane ring by hydrochloric acid. eurjchem.com In the crystalline structure of N-benzylconvolvine hydrochloride, a hydrogen bond is observed between the chloride anion and the proton on the nitrogen atom. eurjchem.com

The hydrochloride salt form offers several advantages for study and application. It generally increases the water solubility and stability of the compound compared to its free base form. mdpi.com For instance, cocaine hydrochloride has a high melting point and is water-soluble, whereas its free base form, crack cocaine, vaporizes at a much lower temperature. wikipedia.org This increased stability and solubility make the hydrochloride salts easier to handle, formulate, and study in aqueous solutions. eurjchem.comrsc.org

Biosynthesis and Natural Occurrence of Tropane Alkaloids

Elucidation of Natural Sources and Distribution Patterns

The occurrence of tropane (B1204802) alkaloids is a subject of significant chemotaxonomic interest, with distinct patterns of distribution observed across various plant families and within the plants themselves.

Major Plant Families Exhibiting Tropane Alkaloid Production

Tropane alkaloids are predominantly found in the Solanaceae and Erythroxylaceae families. nih.gov However, their presence has also been documented in several other families, indicating a widespread but sporadic distribution throughout the plant kingdom. These families include:

Brassicaceae (Cruciferae) nih.govresearchgate.net

Convolvulaceae nih.govresearchgate.net

Euphorbiaceae nih.govresearchgate.net

Proteaceae nih.govresearchgate.net

Rhizophoraceae nih.govresearchgate.net

Within the Solanaceae family, several genera are particularly known for their high concentration of tropane alkaloids, such as Atropa, Datura, Brugmansia, Hyoscyamus, and Duboisia. nih.govresearchgate.net The Erythroxylaceae family, most notably the genus Erythroxylum, is renowned for producing cocaine and related tropane alkaloids. eurekalert.org The scattered distribution of these compounds across distantly related plant families suggests that the biosynthetic pathways for tropane alkaloids may have evolved independently on multiple occasions. pnas.orgnih.gov

Distribution of Tropane Alkaloids within Plant Tissues and Species-Specific Variation

The concentration and composition of tropane alkaloids can vary significantly between different species, as well as within the various tissues of a single plant. wur.nl In members of the Solanaceae family, the primary site of tropane alkaloid biosynthesis is the roots. pnas.org From there, the alkaloids are transported to other parts of the plant, such as the leaves, stems, and reproductive organs. pnas.orgwikipedia.org The highest concentrations are often found in the roots and seeds. wur.nl

In contrast, within the Erythroxylaceae family, particularly in Erythroxylum coca, the biosynthesis of tropane alkaloids occurs in the young leaves. pnas.orgnih.gov This fundamental difference in the location of biosynthesis further supports the hypothesis of convergent evolution for the tropane alkaloid pathways in Solanaceae and Erythroxylaceae. pnas.org The specific types of tropane alkaloids produced also differ, with 3β-aromatic esters being dominant in Erythroxylaceae, a feature rarely seen in the Solanaceae family. pnas.org

Comprehensive Analysis of Biosynthetic Pathways

The biosynthesis of the core tropane ring structure is a complex process that has been the focus of extensive research. While the general outline of the pathway is understood, some of the finer details and enzymatic steps have only recently been fully elucidated.

Metabolic Precursors and Early Pathway Intermediates

The biosynthesis of tropane alkaloids begins with the amino acid L-ornithine , or its precursor L-arginine. nih.govpnas.org Ornithine is decarboxylated to form putrescine, a key intermediate in the pathway. researchgate.net The enzyme responsible for this step is ornithine decarboxylase (ODC). researchgate.net

Putrescine is then N-methylated by the enzyme putrescine N-methyltransferase (PMT) to yield N-methylputrescine. pnas.orgnih.gov This is generally considered the first committed step in tropane alkaloid biosynthesis. pnas.org The N-methylputrescine is subsequently oxidized, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation, a five-membered ring compound that serves as a crucial precursor for the second ring of the tropane skeleton. pnas.org

The formation of the tropane ring is completed by the addition of a three-carbon unit derived from acetate (B1210297). neu.edu.tr

Identification and Characterization of Key Biosynthetic Enzymes

Several key enzymes that catalyze specific reactions in the tropane alkaloid biosynthetic pathway have been identified and characterized:

| Enzyme | Abbreviation | Function |

| Ornithine Decarboxylase | ODC | Catalyzes the decarboxylation of ornithine to putrescine. researchgate.net |

| Putrescine N-methyltransferase | PMT | Catalyzes the N-methylation of putrescine to form N-methylputrescine. nih.gov |

| Tropinone (B130398) Reductase I | TR-I | Reduces tropinone to tropine (B42219) (3α-tropanol), a precursor for alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). nih.gov |

| Tropinone Reductase II | TR-II | Reduces tropinone to pseudotropine (3β-tropanol), a precursor for calystegines. nih.gov |

| Hyoscyamine 6β-hydroxylase | H6H | Catalyzes the conversion of hyoscyamine to scopolamine. nih.gov |

The two tropinone reductases, TR-I and TR-II, represent a significant branch point in the pathway, leading to the formation of different classes of tropane alkaloids. capes.gov.br In the Solanaceae, these enzymes belong to the short-chain dehydrogenase/reductase (SDR) family. pnas.org However, in Erythroxylum coca, the enzyme responsible for a similar reduction step is a member of the aldo-keto reductase (AKR) family, providing strong evidence for the independent evolution of this part of the pathway. nih.gov

Pioneering Studies in Tropane Alkaloid Biosynthesis

The elucidation of the tropane alkaloid biosynthetic pathway has a long history, with early studies relying on the in vivo feeding of radiolabeled precursors to trace the metabolic route. pnas.org These foundational experiments established ornithine as the primary precursor for the tropane ring. thieme-connect.com

One of the landmark achievements in the field was the biomimetic synthesis of tropinone by Sir Robert Robinson in 1917, a classic study that provided insight into the likely biosynthetic pathway. rsc.org More recent research has utilized modern molecular biology and "omics" approaches to identify and characterize the genes and enzymes involved in the pathway. nih.gov The complete biosynthetic pathway for hyoscyamine and scopolamine was only fully clarified in 2020. rsc.org These studies have not only deepened our understanding of plant secondary metabolism but have also opened up possibilities for the biotechnological production of valuable tropane alkaloids. eurekalert.orgrsc.org

Research Methodologies for Isolation from Natural Matrices

The isolation of tropane alkaloids from complex plant matrices is a critical step for their identification, quantification, and further research. The methodologies employed are based on the physicochemical properties of alkaloids, which exist as salts in the acidic cell sap of plants and as free bases in alkaline conditions. researchgate.net This dual nature governs the principles of extraction and purification.

Classical Extraction Techniques: Traditional methods for extracting tropane alkaloids from plant material (often dried and powdered leaves, roots, or seeds) involve solid-liquid extraction (SLE) or liquid-liquid extraction (LLE). rsc.orgmdpi.com

Solid-Liquid Extraction: This involves maceration, percolation, or Soxhlet extraction of the plant material. researchgate.net An initial extraction is often performed with an acidified aqueous solution or acidified alcohol (e.g., methanol (B129727) with tartaric acid) to extract the alkaloids in their salt form. rsc.orgresearchgate.net

Liquid-Liquid Extraction: After the initial extraction, the crude extract is made alkaline (e.g., with ammonia), converting the alkaloid salts to their free base form. These less polar free bases can then be extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane. rsc.orgnih.gov Dichloromethane is often preferred as a replacement for chloroform due to health and safety concerns. nih.gov This acid-base manipulation can be repeated to purify the alkaloids from other plant components.

Modern Extraction Techniques: To improve efficiency and reduce solvent consumption, several modern techniques have been developed:

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces extraction time and solvent volume. researchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process. researchgate.net

Purification and Cleanup: Crude extracts often require a cleanup step to remove interfering substances before analysis.

Solid-Phase Extraction (SPE): This is a common cleanup technique where the extract is passed through a cartridge containing a solid adsorbent that selectively retains either the alkaloids or the impurities, allowing for their separation. mdpi.com

QuEChERS Method: An approach named for being Q uick, E asy, C heap, E ffective, R ugged, and S afe, QuEChERS has been adapted for tropane alkaloid analysis. tandfonline.com It typically involves an extraction with an organic solvent (like acetonitrile), followed by a partitioning step using salts, and a cleanup step (dispersive SPE) to remove matrix components. tandfonline.comnih.gov Miniaturized versions (µ-QuEChERS) have also been developed to further reduce solvent and sample usage. bohrium.com

Analytical and Identification Methods: Once extracted and purified, the alkaloids are identified and quantified using various analytical techniques.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used for the initial screening of plant extracts and for monitoring purification processes. Spots are often visualized using Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids. rsc.org

Chromatographic Techniques: For precise quantification and identification, high-performance methods are used. Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) are commonly employed. tandfonline.comnih.gov These systems are often coupled with detectors like a Photodiode Array (PDA) detector, which provides spectral information, or a mass spectrometer (MS). researchgate.netolemiss.edu LC-MS/MS provides high sensitivity and selectivity, allowing for the detection of very low concentrations of alkaloids. nih.gov

The following table summarizes various methodologies used in tropane alkaloid research.

| Methodology | Principle | Primary Application | Reference Example |

|---|---|---|---|

| Solid-Liquid Extraction (SLE) | Extraction of solutes from a solid matrix into a liquid solvent. | Initial extraction from plant material. | Extraction with acidified methanol or ethanol (B145695). researchgate.net |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquids (e.g., water and an organic solvent). | Purification by acid-base partitioning. | Extraction from an alkaline aqueous solution into chloroform or dichloromethane. nih.gov |

| QuEChERS | Sample extraction with solvent, partitioning with salts, and cleanup with dispersive SPE. | Rapid extraction and cleanup from complex food and plant matrices. | Analysis of atropine (B194438) and scopolamine in leafy vegetables and buckwheat. tandfonline.comnih.gov |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (plate) and a mobile phase (solvent). | Screening, qualitative analysis, and monitoring purification. | Identification of atropine using Dragendorff's reagent for visualization. rsc.org |

| UPLC-PDA | High-resolution chromatographic separation combined with UV-Vis spectral analysis. | Quantification and identity confirmation of known compounds. | Simultaneous determination of multiple active compounds in plant extracts. researchgate.netolemiss.edu |

| HPLC-MS/MS | Chromatographic separation coupled with highly sensitive and selective mass spectrometric detection. | Trace-level quantification and structural confirmation. | Determination of atropine and scopolamine in food samples with low detection limits. nih.gov |

Synthetic Chemistry and Derivatization Strategies for Tropane Scaffolds

Historical and Contemporary Approaches to Tropane (B1204802) Core Synthesis

The synthesis of the tropane skeleton, specifically the 8-azabicyclo[3.2.1]octane core, has been a subject of extensive research, leading to the development of various synthetic strategies. researchgate.netnih.gov

Foundational Synthetic Methodologies (e.g., Robinson's Tropinone (B130398) Synthesis)

A landmark achievement in the synthesis of tropane alkaloids is Sir Robert Robinson's 1917 synthesis of tropinone. rsc.orgwikipedia.org This synthesis is considered a classic in total synthesis due to its simplicity and biomimetic approach, which utilizes building blocks similar to those in biosynthesis. wikipedia.org The reaction is a one-pot synthesis that proceeds via a tandem "double Mannich" reaction. wikipedia.orgwordpress.com

The synthesis involves the reaction of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or acetone). wikipedia.org The initial yield was 17%, which was later improved to over 90%. wikipedia.orgacs.org The mechanism involves the nucleophilic addition of methylamine to succinaldehyde, followed by the loss of water to form an imine. wordpress.comguidechem.com An intramolecular Mannich reaction then leads to the formation of the bicyclic tropane core. wordpress.comorientjchem.org The use of acetonedicarboxylic acid facilitates the ring-forming reactions, with its dicarboxylic acid groups acting as "activating groups". wikipedia.org

Key Features of Robinson's Tropinone Synthesis:

| Feature | Description |

| Reactants | Succinaldehyde, methylamine, acetonedicarboxylic acid |

| Reaction Type | Tandem "double Mannich" reaction |

| Key Intermediate | Imine |

| Significance | Biomimetic, one-pot synthesis, classic in total synthesis |

Advanced Strategies for Constructing the 8-azabicyclo[3.2.1]octane Core

Modern synthetic chemistry has introduced more advanced and efficient methods for constructing the 8-azabicyclo[3.2.1]octane core, offering greater control over stereochemistry and enabling the synthesis of a wider range of tropane derivatives.

The intramolecular Mannich reaction remains a cornerstone of tropane synthesis. rsc.org It is a powerful tool for constructing both C-N and C-C bonds in a single step. rsc.org Recent advancements have focused on the application of the intramolecular Mannich reaction in the total synthesis of natural products, leading to the formation of aza-bridged ring systems. rsc.org For example, a cascade of Vilsmeier-Haack and Mannich cyclizations has been used to construct the tricyclic core of the alkaloid securinol B, which contains an azabicyclo[3.2.1]octane system. scholaris.ca In another approach, enantiopure N-sulfinyl β-amino ketone ketals undergo hydrolysis to form dehydropyrrolidine ketones, which then cyclize via an intramolecular Mannich reaction to produce substituted tropinones in good yield. nih.govnih.gov

A contemporary strategy for synthesizing the 8-azabicyclo[3.2.1]octane core involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.govacs.org This approach allows for the synthesis of various tropane alkaloids and their analogues in a limited number of steps. nih.govacs.org The strategy begins with the reduction of tropone (B1200060) to a cycloheptadienol, which is then esterified and subjected to aziridination. nih.govacs.org The resulting vinyl aziridine undergoes rearrangement to form the tropane skeleton. nih.govacs.org A BF(3)-induced rearrangement of an N-protected cyclohexane (B81311) aziridino cyclopropane (B1198618) has also been shown to yield the tropane alkaloid skeleton in good yield. nih.gov

Radical-mediated annulation reactions have emerged as a versatile method for preparing carbocycles and have been applied to the synthesis of the tropane skeleton. nih.gov A mild and simple protocol utilizing visible-light photoredox catalysis has been developed for the synthesis of 8-azabicyclo[3.2.1]octane derivatives. researchgate.net This process involves a [3+3]-annulation of cyclic N,N-dialkylanilines, which act as 1,3-bis radical donors, with ethyl 2-(acetoxymethyl)acrylate, a 1,3-bis radical acceptor. researchgate.net This method provides the tropane skeleton in good yields and with high diastereoselectivity from readily available starting materials. researchgate.net

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric and enantioselective methods is crucial for the synthesis of specific stereoisomers of tropane alkaloids, which often exhibit different biological activities.

Several approaches have been developed to achieve enantioselective synthesis of the tropane core. One method involves the enantioselective deprotonation of tropinone using chiral lithium amides. researchgate.netresearchgate.net This approach can yield tropinone lithium enolate with up to 95% enantiomeric excess (ee). researchgate.netresearchgate.net The resulting enantiopure enolate can then be used as a key intermediate in the synthesis of various tropane alkaloids. researchgate.net

Another strategy utilizes sulfinimine-derived chiral building blocks. temple.edu For instance, an intramolecular Mannich cyclization cascade reaction starting from enantiopure sulfinimine-derived N-sulfinyl β-amino ketone ketals has been devised for the asymmetric synthesis of substituted homotropinone alkaloids. temple.edu

Ring-closing iodoamination of enantiopure cyclohept-4-enamine scaffolds provides another route to substituted 8-azabicyclo[3.2.1]octanes. acs.org This methodology has been successfully applied to the asymmetric synthesis of (+)-pseudococaine hydrochloride. acs.orgox.ac.uk

Furthermore, rhodium-catalyzed [4+3] cycloaddition reactions of vinyldiazoacetates with N-Boc pyrroles have been shown to produce substituted tropanes enantioselectively. nih.gov A stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives also provides access to 8-aza- and 8-oxabicyclo[3.2.1]octanes in diastereomerically and enantiomerically pure form. nih.gov

Chiral Induction in Tropane Derivatization

The stereochemistry of the tropane ring system is a critical determinant of its biological activity. Therefore, the development of methods for chiral induction during derivatization is of paramount importance. A key strategy involves the use of chiral auxiliaries, which are temporarily attached to the tropane molecule to control the stereochemical outcome of subsequent reactions. After the desired stereochemistry is achieved, the auxiliary can be removed. sigmaaldrich.com

One widely used chiral auxiliary is α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent. nih.govnih.gov By converting a tropane derivative with a hydroxyl group into its (R)- and (S)-MTPA esters, it is possible to determine the absolute configuration of the original alcohol by analyzing the differences in the 1H-NMR chemical shifts of the protons near the newly introduced chiral center. nih.govnih.govresearchgate.net This method has been successfully applied to determine the absolute stereochemistry of disubstituted tropanes. nih.gov

Other approaches to chiral induction include the use of chiral lithium amide bases for enantioselective deprotonation of tropinone. researchgate.net This method can produce enantiomerically enriched tropinone derivatives, which can then be used as starting materials for the synthesis of specific stereoisomers of tropane alkaloids. researchgate.net The enantioselectivity of this process can often be enhanced by the addition of lithium salts like LiCl. researchgate.net

Recent advancements in chiral auxiliary-mediated synthesis have focused on the design of novel scaffolds, including cyclic and bicyclic auxiliaries, to achieve higher levels of stereocontrol in a broader range of chemical transformations. numberanalytics.com These advanced strategies are crucial for the efficient and selective synthesis of complex, enantiomerically pure tropane derivatives. numberanalytics.com

Stereocontrolled Synthetic Routes

The development of stereocontrolled synthetic routes is essential for accessing specific isomers of tropane derivatives, which often exhibit distinct pharmacological properties. A variety of strategies have been employed to achieve high levels of stereoselectivity in the synthesis of the tropane scaffold and its analogs.

One notable approach is the use of a 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole and furan derivatives. nih.govnih.gov This microwave-assisted method allows for the stereoselective synthesis of 8-aza- and 8-oxabicyclo[3.2.1]octanes, which are key building blocks for various tropane analogs. nih.govnih.gov The reaction proceeds in a highly diastereoselective and enantioselective manner, providing access to pure stereoisomers. nih.govnih.gov

Another powerful strategy involves the enantioselective deprotonation of tropinone using chiral lithium amides. researchgate.netcollectionscanada.gc.ca This process allows for the creation of a chiral center at the C2 or C4 position of the tropane ring, leading to the stereoselective synthesis of various tropane alkaloids. researchgate.netacs.org The stereochemical outcome of subsequent reactions, such as alkylation, can be controlled by the choice of the chiral base and reaction conditions. researchgate.net

Furthermore, intramolecular dipolar cycloaddition reactions have been utilized to construct the tropane skeleton with high stereocontrol. For instance, the synthesis of (±)-adaline and (±)-euphococcinine, two homotropane alkaloids, was achieved through a key intramolecular dipolar cycloaddition of a nitrone to form a tricyclic isoxazolidine (B1194047) intermediate. nih.govbeilstein-journals.org This approach allows for the controlled formation of multiple stereocenters in a single step. nih.gov

Recent synthetic strategies have also focused on the late-stage functionalization of the tropane core, enabling the introduction of various substituents at specific positions with defined stereochemistry. nih.govacs.orgresearchgate.net These methods provide a flexible platform for the rapid synthesis of a diverse range of tropane analogs for structure-activity relationship studies. nih.govacs.orgresearchgate.net

Synthesis of Novel Tropane Derivatives and Analogs for Research Applications

The synthesis of novel tropane derivatives and analogs is a vibrant area of research, driven by the need for new chemical probes to investigate biological systems and for the development of potential therapeutic agents. nih.gov Modifications to the tropane scaffold can lead to compounds with altered affinity and selectivity for various receptors and transporters. nih.govnih.gov

Modification of Tropine (B42219) and Pseudotropine Derivatives

Tropine (3α-tropanol) and pseudotropine (3β-tropanol) are two key diastereomeric alcohols derived from the reduction of tropinone. nih.govacs.org They serve as versatile starting materials for the synthesis of a wide range of tropane derivatives, primarily through esterification of the hydroxyl group. nih.govnih.gov

The orientation of the hydroxyl group (α or β) significantly influences the biological activity of the resulting esters. nih.gov For example, tropine is the precursor to the anticholinergic drugs atropine (B194438) and scopolamine (B1681570), while pseudotropine is a precursor for the biosynthesis of calystegines. nih.govnih.gov

Synthetic modifications often involve the introduction of various acyl groups to the hydroxyl function of tropine and pseudotropine. For instance, the synthesis of diol di-(tropane-3α-carboxylate) and di-(tropane-3β-carboxylate) esters has been reported, with the 3β-isomers generally showing higher potency at nicotinic acetylcholine (B1216132) receptors. researchgate.net

Recent research has also focused on the enzymatic and chemical transformations of pseudotropine-derived compounds. For example, cytochrome P450 enzymes have been identified that catalyze the N-demethylation and ring-hydroxylation of acyl pseudotropines, leading to the formation of diverse N-demethylated modified tropane alkaloids. nih.govresearchgate.net These findings open up new avenues for the biotechnological production of novel tropane derivatives. researchgate.net

Synthesis of Nortropane and Homotropane Analogs

Nortropane, the N-demethylated form of tropane, and homotropane, which has an expanded seven-membered ring, are important structural variants of the tropane scaffold. researchgate.net The synthesis of analogs based on these frameworks has led to the discovery of compounds with unique pharmacological properties.

Nortropane Analogs: The removal of the N-methyl group allows for the introduction of various substituents at the nitrogen atom, which can significantly impact the compound's interaction with biological targets. nih.govresearchgate.net For example, N-substituted nortropane derivatives have been synthesized and evaluated as muscarinic acetylcholine receptor antagonists. nih.gov Additionally, the synthesis of 2β-carbomethoxy-3β-(3'-iodo-4'-alkylphenyl)nortropanes has yielded compounds with high affinity and specificity for the serotonin (B10506) transporter. nih.gov A rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling has been developed for the synthesis of enantiomerically enriched nortropane derivatives, providing a route to potential insomnia treatments. tmc.edu

Homotropane Analogs: Homotropane alkaloids, such as adaline and euphococcinine, possess a 9-azabicyclo[3.3.1]nonane core. nih.govbeilstein-journals.org Synthetic strategies towards these compounds often involve intramolecular cycloaddition reactions. For instance, the synthesis of racemic adaline and euphococcinine has been achieved through an intramolecular dipolar cycloaddition of a nitrone. nih.govbeilstein-journals.org Enantioselective syntheses of homotropane alkaloids have also been developed, utilizing key steps like SN2-type alkynylation and ring-closing metathesis. nih.gov These synthetic efforts provide access to these natural products and their analogs for further biological evaluation. nih.gov

Rational Design of Substituted Tropane Systems

The rational design of substituted tropane systems involves a deep understanding of structure-activity relationships (SAR) to create molecules with desired pharmacological profiles. nih.gov This approach leverages computational modeling and empirical data to guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

A key aspect of rational design is the strategic modification of different parts of the tropane scaffold, including the N8-substituent, the C3-substituent, and the C6/C7 positions. nih.govresearchgate.net For example, in the development of muscarinic acetylcholine receptor antagonists, a series of N-substituted tropane derivatives were synthesized and evaluated, leading to the identification of an N-endosubstituted analog with slower reversibility and enhanced duration of action. nih.gov

In the context of dopamine (B1211576) and serotonin transporter ligands, structural modifications of 2β-carbomethoxy-3β-phenyl tropane analogs have been systematically explored. nih.gov The introduction of a large alkyl group at the 4'-position of the phenyl ring decreased affinity for the dopamine transporter while maintaining moderate affinity for the serotonin transporter. nih.gov Further modifications, such as the introduction of an iodine atom and N-demethylation, led to compounds with improved affinity and specificity for the serotonin transporter. nih.gov

Recent synthetic strategies have focused on creating platforms that allow for the late-stage functionalization of the tropane core. nih.govacs.orgresearchgate.net This enables the rapid generation of a diverse library of analogs for SAR studies, facilitating the identification of key structural features that govern biological activity. nih.govacs.orgresearchgate.net

Development of Quaternary Ammonium (B1175870) Tropane Derivatives

The quaternization of the nitrogen atom in the tropane ring system leads to the formation of quaternary ammonium derivatives. nih.gov This modification introduces a permanent positive charge, which significantly alters the physicochemical properties of the molecule, most notably its ability to cross the blood-brain barrier. nih.gov

A prominent example of a quaternary ammonium tropane derivative is trospium (B1681596) chloride, a synthetic 3α-nortropane derivative esterified with benzylic acid. nih.gov Due to its charged nature, trospium chloride does not readily cross the blood-brain barrier and is used as an anticholinergic agent to relax the smooth muscle of the bladder for the treatment of urgency and reflex incontinence. nih.gov

The synthesis of quaternary ammonium derivatives often involves the reaction of a tertiary amine tropane derivative with an alkyl halide. For instance, the reaction of tropinone with iodomethane (B122720) can produce 8,8-dimethyl-3-oxo-8-azonia-bicyclo[3.2.1]octane iodide. researchgate.net

The development of quaternary ammonium derivatives extends beyond tropanes to other natural products like terpenoids, where this functionalization can impart new biological activities, such as cholinotropic, antiviral, and antimicrobial properties. researchgate.net

Advanced Analytical and Spectroscopic Methodologies in Tropane Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are the cornerstone of tropane (B1204802) alkaloid analysis, offering high-resolution separation of complex mixtures. nih.gov High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are among the most widely used methods. nih.govresearchgate.net

HPLC is a versatile and widely adopted technique for the analysis of tropane alkaloids due to its high efficiency and sensitivity. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, a category into which many tropane alkaloids fall.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of tropane alkaloids. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. youtube.com The development of a universal RP-HPLC method can streamline the analysis of multiple new chemical entities (NCEs), including those with tropane scaffolds. chromatographyonline.comchromatographyonline.com A generic gradient method, for instance, can be developed and then quickly customized for specific stability-indicating assays by adjusting the gradient time and range. chromatographyonline.com

For the analysis of tropane alkaloids in plant material, a sensitive RP-HPLC procedure using an acidic aqueous acetonitrile (B52724) mobile phase and UV detection at 204 nm has been described. researchgate.net This method allows for the simultaneous separation of key tropane alkaloids. researchgate.net The development of a stability-indicating assay for a new chemical entity often involves a systematic approach, starting with a generic gradient and progressively narrowing the gradient range to achieve optimal separation of isomers and degradation products. chromatographyonline.com

A typical HPLC method for a hydrochloride salt of a pharmaceutical compound might involve a C18 column and a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile. nih.gov For example, a method for lercanidipine (B1674757) HCl utilized a Kromasil C18 column with a mobile phase of acetate (B1210297) buffer (pH 4.5) and acetonitrile (10:90, v/v) at a flow rate of 1 ml/min, with detection at 240 nm. nih.gov

Table 1: Example of a Generic RP-HPLC Gradient Method for Pharmaceutical Analysis chromatographyonline.comchromatographyonline.com

| Parameter | Condition |

| Column | C18, 2.7 µm, 50 mm x 3.0 mm |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 60% B in 2 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30-40 °C |

| Detection | UV |

This table illustrates a generic starting point for method development. The gradient, mobile phase composition, and other parameters would be optimized for the specific analysis of tropane hydrochloride.

The selection and optimization of the stationary and mobile phases are critical for achieving desired separation in HPLC. mastelf.comdrawellanalytical.com For tropane alkaloids, which are basic compounds, peak shape can be improved by using specialized columns or mobile phase additives.

The choice of stationary phase often involves C18-bonded silica (B1680970), which provides a hydrophobic surface for interaction with the analytes. youtube.com The optimization of the mobile phase composition, including the type of organic modifier (e.g., acetonitrile or methanol), the pH of the aqueous component, and the concentration of any buffer or ion-pairing reagent, is crucial for controlling the retention and selectivity of the separation. mastelf.comnih.gov For basic compounds like tropane alkaloids, operating at a pH that suppresses the ionization of the analyte can lead to better peak shapes and retention. mastelf.com The use of triethylamine (B128534) in the mobile phase has been shown to improve the chromatography of basic compounds by masking residual silanol (B1196071) groups on the silica surface. ejurnal-analiskesehatan.web.id

A systematic approach to optimization might involve using a design of experiments (DoE) approach, such as a Box-Behnken design, to efficiently explore the effects of multiple variables (e.g., mobile phase composition, flow rate) on the chromatographic response. nih.gov

Table 2: Factors to Consider in HPLC Method Optimization for Tropane Analysis mastelf.comdrawellanalytical.comnih.gov

| Factor | Considerations |

| Stationary Phase | Particle size, pore size, and surface chemistry (e.g., C18, C8). |

| Mobile Phase | Organic solvent (acetonitrile, methanol), pH, buffer type and concentration. |

| Flow Rate | Affects analysis time and backpressure. |

| Column Temperature | Influences viscosity of the mobile phase and retention times. |

| Detection Wavelength | Chosen to maximize the absorbance of the analyte. |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable tropane alkaloids. nih.govresearchgate.net However, many tropane alkaloids are not sufficiently volatile or may degrade at the high temperatures used in GC. researchgate.net To overcome this, derivatization is often employed to convert the alkaloids into more volatile and thermally stable forms, such as trimethylsilyl (B98337) (TMS) derivatives. researchgate.net

A simple and rapid GC-MS method for the quantification of tropane alkaloids in biological materials involves extraction using an Extrelut column, derivatization to form TMS derivatives, and analysis on a semi-polar capillary column. researchgate.net This method has demonstrated good linearity and a low limit of detection. researchgate.net The use of an internal standard, such as atropine-d3, is crucial for accurate quantification. researchgate.net GC-MS is also a valuable tool for identifying a wide spectrum of tropane alkaloids in plant extracts. nih.gov

Table 3: Typical GC-MS Parameters for Tropane Alkaloid Analysis researchgate.netnih.gov

| Parameter | Condition |

| Column | Semi-polar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Derivatization | Trimethylsilylation |

| Detection | Mass Spectrometry (Scan or SIM mode) |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method that is widely used for the screening of plant extracts for the presence of tropane alkaloids and for monitoring the progress of purification. researchgate.netresearchgate.net It is a valuable tool in phytochemical studies and for the initial identification of compounds. researchgate.net High-performance TLC (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. nih.gov

For the analysis of tropane alkaloids, silica gel plates are typically used as the stationary phase, and a mixture of organic solvents serves as the mobile phase. nih.gov After development, the separated compounds are visualized by spraying with a suitable reagent, such as Dragendorff's reagent, which produces colored spots with alkaloids. nih.govresearchgate.net Densitometry can then be used for the quantitative analysis of the separated compounds. nih.gov TLC can also be used on a larger scale for the preparative isolation of tropane alkaloids for further characterization. analyticaltoxicology.com

A study comparing different planar chromatography techniques found that electro thin-layer chromatography (ETLC) provided efficient separation of tropane alkaloids. nih.gov

Table 4: Example of a TLC System for Tropane Alkaloid Separation nih.gov

| Parameter | Description |

| Stationary Phase | HPTLC plates coated with silica gel |

| Mobile Phase | Chloroform (B151607):methanol (B129727):acetone:25% ammonium (B1175870) hydroxide (B78521) (75:15:10:1.6 v/v/v/v) |

| Detection | Dragendorff's reagent followed by densitometry at 520 nm |

Capillary electrophoresis (CE) is a high-efficiency separation technique that has emerged as a powerful tool for the analysis of tropane alkaloids. nih.govcapes.gov.br CE offers advantages such as short analysis times, low consumption of reagents, and high separation efficiency. scispace.comufmg.br The separation in CE is based on the differential migration of charged analytes in an electric field. ufmg.br

For the analysis of tropane alkaloids, capillary zone electrophoresis (CZE) can be employed. nih.gov The separation conditions, such as the pH and composition of the background electrolyte (BGE), are optimized to achieve the desired separation. nih.govingentaconnect.com For instance, a CZE method for the determination of tropane alkaloids in tablets used a Tris-H3PO4 buffer at pH 8.6 with UV detection at 202 nm. ingentaconnect.com

Micellar electrokinetic chromatography (MEKC) is a variant of CE that allows for the separation of both neutral and charged analytes. researchgate.netnih.govwikipedia.org In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.govwikipedia.org The separation is based on the differential partitioning of the analytes between the aqueous buffer and the micelles. nih.gov MEKC has been successfully applied to the analysis of tropane alkaloids in plant material, offering enhanced selectivity for structurally similar compounds. nih.gov The addition of organic solvents or chiral selectors to the running buffer can further optimize the separation. nih.govspringernature.com

Table 5: Illustrative CE Conditions for Tropane Alkaloid Analysis nih.govingentaconnect.com

| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused silica | Fused silica |

| Background Electrolyte | 100 mmol·L Tris-H3PO4, pH 8.6 | Buffer containing a surfactant (e.g., SDS) |

| Voltage | 25 kV | Varies depending on the method |

| Temperature | 25 °C | Varies depending on the method |

| Detection | UV at 202 nm | UV |

| Internal Standard | Berberine hydrochloride | Not always specified |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) and Hyphenated Systems

Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a cornerstone in the analysis of tropane alkaloids. These methods offer high sensitivity and selectivity, crucial for analyzing complex matrices.

GC-MS and LC-MS for Comprehensive Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the comprehensive analysis of tropane alkaloids. nih.govresearchgate.net

GC-MS: This technique is widely used for the identification and quantification of tropane alkaloids. nih.govnih.gov However, the thermal instability of some tropane alkaloids, like atropine (B194438) and scopolamine (B1681570), can be a challenge, potentially leading to degradation in the GC inlet at high temperatures. mdpi.com To circumvent this, derivatization to more stable trimethylsilyl (TMS) derivatives is a common practice, which also improves their chromatographic properties. nih.gov GC-MS methods have been successfully applied in various studies, including the analysis of tropane alkaloids in biological materials and plant extracts. nih.govnih.govresearchgate.net For instance, a validated GC-MS method for the quantification of tropane alkaloids in serum and urine showed excellent linearity and a low limit of detection. nih.gov

LC-MS: Liquid chromatography coupled with mass spectrometry has become a preferred method for the analysis of tropane alkaloids, largely because it avoids the thermal degradation issues associated with GC. researchgate.netmdpi.com LC-MS, and its more advanced version, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), offer rapid and reliable determination of these compounds. sigmaaldrich.comnih.gov LC-MS methods have been developed for the quantification of tropane alkaloids like atropine and scopolamine in various plant organs and food products. sigmaaldrich.comnih.govresearchgate.net These methods demonstrate high sensitivity, with low limits of quantification, and good repeatability. sigmaaldrich.comnih.gov The use of core-shell particle packed columns in LC can further enhance the speed and efficiency of separation. sigmaaldrich.com

Table 1: Comparison of GC-MS and LC-MS for Tropane Alkaloid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separation of volatile compounds followed by mass analysis. | Separation of compounds in liquid phase followed by mass analysis. |

| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polarities and volatilities. |

| Thermal Stability | Risk of thermal degradation for labile compounds like some tropane alkaloids. mdpi.com | Avoids high-temperature inlets, minimizing degradation. mdpi.com |

| Derivatization | Often required to improve volatility and stability (e.g., silylation). nih.gov | Generally not required. |

| Sensitivity | High, with detection limits in the ng/mL range. nih.gov | Very high, with detection limits often in the pg/mL to ng/g range. sigmaaldrich.comnih.gov |

| Applications | Analysis of tropane alkaloids in biological fluids and plant material. nih.govnih.govresearchgate.net | Quantification in plant organs, food matrices, and plasma. sigmaaldrich.comnih.govresearchgate.netnih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Tandem mass spectrometry (MS/MS) is an invaluable tool for the structural elucidation of tropane alkaloids by analyzing their fragmentation patterns. oup.comnih.gov In an MS/MS experiment, a specific ion (precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. oup.com This process provides detailed structural information and allows for the unambiguous identification of fragmentation pathways. oup.com

LC-MS/MS has emerged as a particularly powerful technique for identifying and classifying tropane alkaloid structures in complex mixtures, such as plant extracts. nih.gov By employing different MS/MS scan modes like product ion scans, precursor ion scans, and neutral loss scans, researchers can rapidly screen for known compounds and identify novel structures. nih.gov This methodology has been successfully used for the dereplication of tropane alkaloids in Datura species. nih.gov The fragmentation patterns observed in MS/MS spectra are characteristic of the tropane core and the nature of its substituents, aiding in the differentiation of isomers and the identification of new alkaloid structures. oup.comnih.gov

Table 2: Key MS/MS Parameters for Tropane Alkaloid Analysis

| Parameter | Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) is commonly used as tropane alkaloids are easily protonated. researchgate.net |

| Precursor Ion (Q1) | The m/z of the protonated molecule [M+H]+ of the tropane alkaloid of interest. |

| Product Ions (MS2) | Characteristic fragment ions generated from the precursor ion, providing structural information. |

| Collision Energy (CE) | The energy applied to induce fragmentation of the precursor ion. |

| Scan Modes | Multiple Reaction Monitoring (MRM) for quantification, Product Ion Scan for structural confirmation, Precursor Ion and Neutral Loss Scans for screening specific classes of compounds. nih.govmdpi.com |

Vibrational and Nuclear Magnetic Resonance (NMR) Spectroscopy

Vibrational and NMR spectroscopy provide complementary information to mass spectrometry, offering detailed insights into the molecular structure, functional groups, and conformational aspects of tropane hydrochloride.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Assignments

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and study molecular vibrations. worldwidejournals.commdpi.com The FT-IR spectrum of tropane hydrochloride reveals characteristic absorption bands corresponding to the vibrations of its chemical bonds. worldwidejournals.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental FT-IR data to achieve a complete and accurate assignment of the vibrational modes. worldwidejournals.comnih.gov

A detailed study of tropane hydrochloride using FT-IR spectroscopy and DFT calculations has allowed for the complete assignment of its vibrational normal modes. worldwidejournals.com The comparison between the experimental FT-IR spectrum of solid tropane hydrochloride and the predicted spectrum for its cationic form shows a very good correlation, confirming its salt nature in the solid state. worldwidejournals.com Changes in the position, shape, and intensity of FT-IR peaks can also provide evidence for interactions, such as the inclusion of tropane alkaloids into cyclodextrin (B1172386) cavities. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy, another form of vibrational spectroscopy, provides information that is often complementary to FT-IR. researchgate.netamericanpharmaceuticalreview.com It is based on the inelastic scattering of monochromatic light from a laser source. horiba.com Raman spectroscopy is a powerful tool for chemical identification and can be used to analyze samples in various phases with minimal preparation. horiba.comhoriba.com

In the context of tropane alkaloids, Raman spectroscopy can be used to obtain characteristic spectral fingerprints. researchgate.net The technique allows for the analysis of plant tissues directly, as well as extracts, to identify individual components based on their key marker bands. researchgate.net While specific detailed studies on the Raman spectrum of tropane hydrochloride are less common than FT-IR studies, the principles of the technique make it a viable method for its characterization, particularly for differentiating polymorphic forms and studying its distribution in formulations. horiba.com

NMR Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural and conformational analysis of organic molecules, including tropane alkaloids. nih.govmdpi.com Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. researchgate.netuobasrah.edu.iq

¹H NMR: The ¹H NMR spectrum of tropane provides signals for each unique proton. The chemical shifts, multiplicities (splitting patterns), and coupling constants of these signals are used to determine the connectivity of atoms and the stereochemistry of the molecule. chemicalbook.com For instance, the chemical shifts of the protons on the carbons adjacent to the nitrogen and oxygen atoms are particularly informative. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. nih.gov The chemical shifts in the ¹³C NMR spectrum of tropane and its derivatives have been extensively studied and assigned, providing a valuable database for the identification of new and known tropane alkaloids. nih.govnih.gov For example, the chemical shifts of the carbons in the bicyclic tropane core are characteristic and can be used to confirm the basic skeleton of the molecule. researchgate.net

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the complete connectivity and stereochemistry of complex tropane alkaloids. Furthermore, HPLC-NMR, which combines chromatographic separation with NMR detection, allows for the structural elucidation of individual components in a mixture without the need for prior isolation. uchile.cl

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Tropane Skeleton

| Atom Position | ¹H Chemical Shift (ppm) (Illustrative) | ¹³C Chemical Shift (ppm) (Illustrative) |

|---|---|---|

| C1/C5 | ~3.0-3.2 | ~60-65 |

| C2/C4 | ~1.9-2.2 | ~35-40 |

| C3 | ~3.8-4.1 (axial H), ~1.5-1.8 (equatorial H) | ~63-68 |

| C6/C7 | ~1.6-2.1 | ~25-30 |

| N-CH₃ | ~2.2-2.5 | ~40-45 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent, substitution pattern, and stereochemistry.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical first step in the analysis of tropane alkaloids, aiming to isolate the target compounds from intricate biological and food matrices. The choice of extraction method significantly impacts the accuracy and reliability of subsequent analyses.

Solid-liquid extraction (SLE) remains a widely used technique for the initial recovery of tropane alkaloids from solid samples, particularly plant materials. nih.gov The efficiency of SLE is contingent on several key parameters that must be carefully optimized.

Key factors influencing SLE of tropane alkaloids include the choice of extraction solvent, solid-to-liquid ratio, temperature, and extraction time. nih.gov Research has shown that a mixture of an organic solvent with an acidic or alkaline aqueous solution is often effective. For instance, tropane alkaloids, being weak bases, exhibit higher solubility in acidic aqueous solutions where they are protonated. acs.org Conversely, at a high pH, they are deprotonated and show greater affinity for apolar organic solvents. acs.org

Studies have explored various solvent systems, including methanol, ethanol (B145695), and acetonitrile, often modified with acids like hydrochloric or tartaric acid. nih.govresearchgate.net For example, one study determined that a 78% ethanol concentration, an extraction temperature of 68°C, and a 20-minute extraction time were optimal for extracting tropane alkaloids from Anisodus luridus roots. nih.gov Another investigation found that a methanol-based pressurized liquid extraction (PLE) at 110°C yielded the highest recovery for l-hyoscyamine (B7768854), while a 1% tartaric acid in methanol solution at 90°C was best for scopolamine. researchgate.net The solid-to-liquid ratio is another crucial parameter, with a ratio of 1:10 (g/mL) often being a good compromise to ensure efficient extraction while minimizing solvent waste. nih.govmdpi.com

The following table summarizes the optimized SLE conditions from a study on Anisodus luridus. nih.gov

Table 1: Optimized SLE Parameters for Tropane Alkaloids from Anisodus luridus

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of tropane alkaloids from crude extracts. nih.gov This method utilizes a solid sorbent to selectively retain either the target analytes or the interfering matrix components.

For tropane alkaloids, which are basic compounds, cation-exchange SPE cartridges are particularly effective. researchgate.net Mixed-mode sorbents that combine reversed-phase and cation-exchange mechanisms, such as Oasis MCX, have demonstrated high recoveries (80-100%) for alkaloids like l-hyoscyamine and scopolamine. researchgate.net The elution of the retained alkaloids is typically achieved using a mixture of an organic solvent and a basic solution, for example, methanol-ammonia. researchgate.net

In recent years, miniaturized forms of SPE have gained prominence due to their reduced solvent and sample consumption, as well as faster processing times. These include microextraction by packed sorbent (MEPS) and dispersive solid-phase extraction (d-SPE). MEPS is a miniaturized version of SPE that integrates extraction, pre-concentration, and cleanup into a single device. mdpi.com d-SPE is a key component of the QuEChERS methodology, which will be discussed in the next section. Another miniaturized technique, µSPEed®, has been developed for the rapid extraction of tropane alkaloids from infusions of dry edible flowers, using a C18-ODS cartridge and requiring only small volumes of solvent. researchgate.net

The selection of the appropriate SPE sorbent and elution solvent system is critical for achieving high recovery and purity of the target tropane alkaloids.

The QuEChERS method has emerged as a popular and effective sample preparation technique for the analysis of a wide range of analytes, including tropane alkaloids, in complex food and biological matrices. nih.govmdpi.com It combines a salting-out extraction with a dispersive solid-phase extraction (d-SPE) cleanup step. mdpi.comquechers.eu

The typical QuEChERS procedure involves the following steps:

Extraction: The sample is homogenized and extracted with an organic solvent, usually acetonitrile, in the presence of partitioning salts (e.g., magnesium sulfate (B86663) and sodium chloride) and often a buffering agent. quechers.eusepscience.com This step facilitates the transfer of the analytes from the aqueous phase of the sample into the organic solvent. sepscience.com

Cleanup (d-SPE): An aliquot of the organic extract is then mixed with a combination of sorbents to remove interfering compounds. sigmaaldrich.com For tropane alkaloid analysis, common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats and other nonpolar interferences, and graphitized carbon black (GCB) to remove pigments. gcms.czyoutube.com

The QuEChERS method has been successfully miniaturized (µ-QuEChERS) for the determination of tropane alkaloids in leafy vegetables and herbal infusions, demonstrating its versatility and efficiency. researchgate.net The choice of sorbents in the d-SPE step is crucial and depends on the specific matrix being analyzed. restek.com For example, for fatty samples, a sorbent mixture containing C18 would be beneficial. youtube.comrestek.com

Table 2: Common d-SPE Sorbents in QuEChERS for Tropane Alkaloid Analysis

Paper-Immobilized Liquid-Phase Microextraction (PI-LPME) is a novel and cost-effective sample preparation technique that has been successfully applied to the concentration of tropane alkaloids. nih.gov This method is based on the partitioning of the target analytes between an organic solvent and an acidic aqueous solution immobilized on a small piece of cellulose (B213188) paper. acs.orgnih.gov

In a typical PI-LPME procedure for tropane alkaloids, the paper is pre-wetted with a dilute acid solution (e.g., 0.1% formic acid). acs.orgnih.gov The acidic environment protonates the tropane alkaloids, increasing their affinity for the aqueous phase immobilized on the paper. acs.org The paper is then submerged in an organic extract containing the deprotonated tropane alkaloids. The alkaloids partition from the organic phase into the acidic aqueous phase on the paper, resulting in their enrichment. acs.orgnih.gov

This technique offers a significant concentration effect, with enrichment factors of up to 144-fold reported for atropine. nih.gov A modular workflow combining SLE with PI-LPME has been developed for the on-site detection of tropane alkaloids in buckwheat cereals. nih.gov This innovative approach demonstrates the potential of PI-LPME for rapid and sensitive analysis of tropane compounds in various matrices. acs.org

X-ray Crystallography for Precise Structural Determination

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. libretexts.org By analyzing the positions and intensities of the diffraction spots, the electron density distribution within the crystal can be calculated, which in turn reveals the precise arrangement of atoms.

Application of Chemometrics and Multivariate Statistical Analysis in Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In tropane research, chemometric and multivariate statistical analysis techniques are increasingly being employed to analyze complex datasets generated by modern analytical instruments. nih.gov

These methods are particularly useful for:

Pattern Recognition and Classification: Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to visualize the relationships between samples and to classify them based on their tropane alkaloid profiles. nih.gov This can be applied, for example, to differentiate between different plant species or to identify geographical origins of samples.

Multivariate Calibration: Methods like Partial Least Squares (PLS) regression are used to build predictive models that can quantify the concentration of tropane alkaloids in unknown samples based on their spectroscopic data (e.g., from NIR or Raman spectroscopy). researchgate.net

Optimization of Experimental Conditions: Statistical experimental designs, such as response surface methodology, can be used to efficiently optimize the parameters of extraction and analytical methods. nih.gov

The application of chemometrics allows for a more comprehensive interpretation of the complex chemical data obtained in tropane research, enabling the identification of subtle patterns and relationships that might be missed by univariate analysis. mdpi.com

Molecular Interactions and Receptor Pharmacology in Non Human Models

Investigation of Interactions with Neurotransmitter Systems

Tropane (B1204802) derivatives exhibit a broad pharmacological profile, interacting significantly with several key neurotransmitter systems in the central and peripheral nervous systems. Research in non-human models has been pivotal in elucidating the specifics of these interactions, particularly within the cholinergic and monoaminergic pathways.

Monoamine Transporters: Dopamine (B1211576), Noradrenaline, and Serotonin (B10506) Reuptake Inhibition

A distinct and extensively studied class of tropane derivatives, exemplified by cocaine and its numerous synthetic analogs, functions by inhibiting the reuptake of monoamine neurotransmitters. These compounds block the action of the dopamine transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin transporter (SERT). nih.gov By inhibiting these transporters, they increase the synaptic concentration of dopamine, norepinephrine, and serotonin, thereby enhancing monoaminergic neurotransmission. nih.gov

Research has focused on developing tropane analogs with specific selectivity profiles for these transporters. Structure-activity relationship studies have yielded compounds that are highly selective for one transporter over the others, as well as "triple reuptake inhibitors" (TRIs) that potently block all three. For example, certain biaryl and thiophene (B33073) derivatives of tropane show high selectivity for NET. nih.gov Compound 23 is a potent and highly selective SERT inhibitor, while compound 43 is a potent and selective NET inhibitor. nih.gov In contrast, compound 40 demonstrates high potency at all three monoamine transporters, with Ki values in the low nanomolar range. nih.gov Phenyltropane derivatives, in particular, have been a major focus, with compounds like 8i showing high affinity for both DAT and SERT, with significantly lower affinity for NET. mdpi.com

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Reference |

|---|---|---|---|---|

| Compound 23 | > 10,000 | 0.06 | > 10,000 | nih.gov |

| Compound 40 (Amide analogue) | ~1 | ~1 | ~1 | nih.gov |

| Compound 43 (N-demethylated ligand) | - | - | 0.56 | nih.gov |

| 7a (3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester) | 6.5 (IC50) | 4.3 | 1110 | mdpi.com |

| 8i (3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester) | 2.5 (IC50) | 3.5 | 2040 | mdpi.com |

Modulation of Other Receptor Targets (e.g., 5-HT1A, 5-HT2A, D2, Sigma-1, NMDA)

Beyond the primary cholinergic and monoaminergic systems, tropane derivatives have been found to interact with a variety of other receptor targets.

Serotonin and Dopamine Receptors: Certain tropane derivatives have been evaluated for their affinity at serotonin (5-HT) and dopamine (D) receptors, which are key targets for antipsychotic medications. nih.gov A study of two 3β-acylamine tropane derivatives showed differential binding. nih.gov Compound I displayed very low affinity for 5-HT1A, 5-HT2A, and D2 receptors. In contrast, Compound II showed moderate affinity for 5-HT2A receptors and a very high affinity for D2 receptors, suggesting that specific structural modifications can direct tropane derivatives toward these targets. nih.gov Another derivative, tropisetron, is known to function as a serotonin 5-HT3 receptor antagonist. nih.gov

Sigma Receptors: The tropane scaffold has been explored for its interaction with sigma receptors. While one study on a series of analgesic tropane derivatives concluded that sigma receptors were not involved in their primary analgesic mechanism, it did identify certain compounds as useful leads for developing potent sigma ligands. The sigma-1 receptor pharmacophore model includes cocaine, indicating an interaction between this tropane alkaloid and the receptor. Sigma-1 receptors are of interest as they have been shown to modulate central cholinergic function and NMDA receptor electrophysiology.

NMDA Receptors: The interaction of tropane derivatives with N-methyl-D-aspartate (NMDA) receptors appears to be primarily modulatory rather than direct binding to the agonist/antagonist sites. The tropane alkaloid cocaine has been shown to induce neuroadaptations in the glutamatergic system. In non-human models, cocaine administration alters the expression and synaptic distribution of NMDA receptor subunits, including GluN1, GluN2A, and GluN2B, in brain regions like the nucleus accumbens. nih.gov Specifically, cocaine self-administration in rats led to an increased expression of GluN1 and GluN2A subunits. Furthermore, acute cocaine application can enhance NMDA receptor-mediated synaptic currents in the ventral tegmental area (VTA) of rats, an effect linked to the insertion of GluN2B-containing NMDA receptors into the cell membrane.

| Compound | 5-HT1A Affinity | 5-HT2A Affinity | D2 Affinity | Reference |

|---|---|---|---|---|

| Compound I | Very Low | Very Low | Low | nih.gov |

| Compound II | Very Weak | Moderate | Very High | nih.gov |

Structure-Activity Relationship (SAR) Studies of Tropane Derivatives

The pharmacological diversity of tropane-based compounds is a direct result of how minor structural modifications to the core skeleton can dramatically alter receptor binding and functional activity.

Correlation of Chemical Structure with Receptor Binding Affinity

SAR studies have been crucial in optimizing the affinity and selectivity of tropane derivatives for various molecular targets.

At Monoamine Transporters: For phenyltropane analogs, the nature and position of substituents on the 3β-phenyl ring are critical determinants of affinity and selectivity for DAT, SERT, and NET. mdpi.com For instance, replacing a 4-methoxy group with a larger ethoxy group on the phenyl ring can decrease DAT affinity while increasing SERT affinity. mdpi.com The ester group at the 2β-position can also be replaced with a variety of other functional groups, often without losing high DAT affinity, but profoundly affecting selectivity. mdpi.com The different shapes and sizes of the lipophilic binding pockets within DAT, SERT, and NET are thought to underlie this selectivity, accommodating different aryl ring substitutions. nih.gov

At Other Receptors: The high D2 affinity of the 3β-acylamine tropane derivative (Compound II) was attributed to the presence of a second methoxy (B1213986) group in its structure, which was absent in the low-affinity Compound I. nih.gov This highlights that specific chemical features can be introduced to the tropane scaffold to specifically target receptors outside the classical monoamine transporter family.

Influence of Stereochemistry on Biological Activity

Stereochemistry is a critical factor governing the biological activity of tropane derivatives. The rigid bicyclic structure of the tropane ring creates distinct stereoisomers that can have vastly different affinities and efficacies at their respective receptors.

The pharmacological action of tropane alkaloids is often highly stereoselective. nih.gov A classic example is hyoscyamine (B1674123), where the S-(–)-isomer is estimated to be 30 to 300 times more potent as a muscarinic receptor antagonist than its corresponding R-(+)-isomer. nih.gov This difference is attributed to the differential affinity and binding of the stereoisomers to the muscarinic receptor.

Similarly, for cocaine analogs, the stereochemical configuration of the substituents at the C-2 and C-3 positions of the tropane ring is crucial for high-affinity binding to the dopamine transporter. Subtle changes in the spatial orientation of these groups can lead to a significant loss of potency. This stereochemical dependence underscores the highly specific nature of the interaction between tropane ligands and their biological targets.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor target. nih.govyoutube.com This approach is instrumental in designing new ligands with improved affinity and selectivity. In the context of tropane hydrochloride and its derivatives, pharmacophore modeling helps in understanding the structure-activity relationships that govern their interactions with various receptors, such as dopamine (D2), serotonin (5-HT1A, and 5-HT2A) receptors. nih.gov

The process involves identifying key chemical features, including hydrophobic centers, hydrophilic regions, aromatic rings, and hydrogen bond donors and acceptors. nih.gov The spatial arrangement of these features is then analyzed to create a pharmacophore model. For instance, a pharmacophore model for D2 receptor ligands was developed based on 15 compounds with high affinity for this receptor. nih.gov This model can then be used to screen virtual libraries of compounds to identify potential new ligands.

Studies on two 3β-acylamine derivatives of tropane have highlighted the importance of subtle structural differences in determining receptor affinity. nih.gov While molecular docking simulations of these compounds with the D2 receptor did not show significant differences in their binding modes, pharmacophore analysis revealed distinct features that could explain their varying affinities. nih.gov This underscores the necessity of combining pharmacophore modeling with other computational methods like docking to accurately predict the biological activity of newly designed ligands. nih.gov